molecular formula C10H12N2O2 B14788209 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B14788209
M. Wt: 192.21 g/mol
InChI Key: PWSIUZQSRBSOPV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidine ring fused with a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of pyridine derivatives with suitable precursors under controlled conditions. For example, the reaction of 3-methylpyridine with specific reagents can yield the desired pyrrolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, condensation reactions, and cyclization are often employed. The use of advanced purification methods like chromatography ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic effects and as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridinyl group.

    Pyridin-2-yl derivatives: Compounds with similar pyridinyl groups but different functional groups attached.

Uniqueness

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one is unique due to its combined pyrrolidine and pyridinyl structure, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and a broad range of applications in drug discovery and development .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3

InChI Key

PWSIUZQSRBSOPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC=CC=N2

Origin of Product

United States

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